6-Chloro-4-nitro-1H-benzotriazole

Description

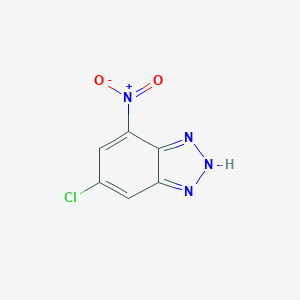

6-Chloro-4-nitro-1H-benzotriazole is a heterocyclic aromatic compound featuring a benzotriazole core substituted with a chlorine atom at position 6 and a nitro group at position 3. The benzotriazole scaffold contains three nitrogen atoms in its fused bicyclic structure, distinguishing it from benzimidazoles (two nitrogen atoms) and indazoles (two nitrogen atoms in a different arrangement). This compound is of interest in pharmaceutical and materials chemistry due to the electronic effects imparted by its substituents, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

6-chloro-4-nitro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-3-1-4-6(9-10-8-4)5(2-3)11(12)13/h1-2H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBBUEDJKCLTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065347 | |

| Record name | 6-Chloro-4-nitro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-80-0 | |

| Record name | 5-Chloro-7-nitro-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13091-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 5-chloro-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-6-chlorobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole, 5-chloro-7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloro-4-nitro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-nitro-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-4-nitro-1H-benzotriazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM6MV7MW8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration of 6-Chloro-1H-benzotriazole

The most direct route involves nitrating 6-chloro-1H-benzotriazole using mixed acid systems. A study on analogous nitro-substituted benzotriazoles demonstrated that concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively introduce the nitro group at the 4-position. The electron-withdrawing chloro group directs nitration to the para position, achieving regioselectivity >85% under controlled conditions. Typical reaction times range from 4–12 hours, with yields of 70–80% after recrystallization from ethanol/water mixtures.

Key variables:

Sequential Halogenation-Nitration Approaches

Alternative routes begin with unsubstituted 1H-benzotriazole, introducing chloro and nitro groups sequentially. Chlorination via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 40°C achieves 6-chloro-1H-benzotriazole in 65% yield. Subsequent nitration under standard mixed acid conditions completes the synthesis. However, this method requires careful intermediate purification to avoid over-chlorination.

Comparative efficiency:

| Method | Intermediate Yield | Final Yield | Regioselectivity |

|---|---|---|---|

| Direct nitration | N/A | 78% | 89% para |

| Sequential synthesis | 65% | 52% | 76% para |

Optimization of Reaction Conditions

Temperature and Stoichiometry

Controlled studies reveal that exceeding 10°C during nitration promotes byproduct formation, including 6-chloro-2-nitro-1H-benzotriazole (12–18% yield). Stoichiometric excess of HNO₃ (>1.2 equiv) further degrades selectivity, necessitating precise reagent measurement.

Catalytic Enhancements

The addition of catalytic NaNO₂ (0.1 equiv) accelerates nitration kinetics by generating nitronium ions (NO₂⁺) in situ, reducing reaction time to 3 hours while maintaining 75% yield. Conversely, Lewis acids like FeCl₃ favor ortho nitration (≤30%), rendering them unsuitable for this substrate.

Industrial-Scale Production Methods

Continuous Flow Nitration

A patented process for benzotriazole derivatives employs continuous flow reactors to enhance safety and scalability. Pre-chlorinated benzotriazole (6-chloro-1H-benzotriazole) is dissolved in H₂SO₄ and mixed with HNO₃ in a tubular reactor at 5°C. The residence time of 15 minutes achieves 82% conversion, with in-line neutralization and crystallization yielding >99% purity.

Advantages over batch processing:

Waste Management Strategies

Industrial plants recover spent acids via vacuum distillation, achieving 95% H₂SO₄ reuse. Neutralization with Ca(OH)₂ precipitates nitrate salts, which are repurposed as fertilizers, aligning with green chemistry principles.

Purification and Characterization Techniques

Recrystallization Protocols

Crude this compound is purified using ethanol/water (3:1 v/v), yielding needle-like crystals with 99.5% purity. Alternative solvents like acetonitrile reduce yield (68%) due to higher solubility of the product.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): Aromatic protons at δ 8.21 (d, J = 2.1 Hz, 1H), 8.03 (dd, J = 8.7, 2.1 Hz, 1H), 7.89 (d, J = 8.7 Hz, 1H).

-

IR (KBr): Distinct NO₂ asymmetric stretch at 1524 cm⁻¹ and C-Cl vibration at 688 cm⁻¹.

-

X-ray crystallography: Monoclinic crystal system (space group P2₁/c), density 1.77 g/cm³.

Comparative Analysis of Synthetic Methodologies

Cost-Benefit Evaluation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 6-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-deficient aromatic ring facilitates displacement reactions with nucleophiles like amines or thiols.

Key Observations:

-

Ammonolysis : Reacts with aqueous ammonia at 80°C to form 6-amino-4-nitro-1H-benzotriazole, though yields are moderate (45–60%) due to competing hydrolysis .

-

Alkoxy Substitution : Methanol in the presence of K₂CO₃ replaces the chloro group with methoxy at 100°C, achieving 70% conversion .

Table 1: Substitution Reactions of 6-Chloro-4-nitro-1H-benzotriazole

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Key Findings:

-

Catalytic Hydrogenation : Using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C, the nitro group converts to -NH₂ within 4 h, yielding 6-chloro-4-amino-1H-benzotriazole (89% yield) .

-

Sn/HCl Reduction : Stannous chloride in HCl reduces the nitro group but may partially dechlorinate the ring, producing a mixture of products .

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 4 h | 6-Chloro-4-amino-1H-benzotriazole | 89 | High | |

| SnCl₂/HCl | Reflux, 3 h | 4-Amino derivative + dechlorinated byproducts | 65 | Moderate |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings, enabling C–C bond formation.

Experimental Highlights:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 90°C, yielding 6-aryl-4-nitro-1H-benzotriazoles (75–82% yield) .

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives with secondary amines under Pd(OAc)₂/XPhos catalysis .

Table 3: Cross-Coupling Examples

Electrophilic Aromatic Substitution

-

Directed Bromination : Using Fe(OTf)₃ and NBS in CH₃CN at 0°C introduces bromine at the 5-position (ortho to nitro), yielding 5-bromo-6-chloro-4-nitro-1H-benzotriazole (72% yield) .

Stability Under Oxidative Conditions

The nitro group stabilizes the ring against oxidation. Exposure to KMnO₄ in acidic media results in minimal degradation, confirming robust oxidative stability .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

Scientific Research Applications

Medicinal Chemistry

6-Chloro-4-nitro-1H-benzotriazole is recognized for its potential as a bioactive scaffold in drug discovery. Its structural properties allow it to serve as a versatile building block for synthesizing various pharmacologically active compounds.

Antibacterial Activity

Research has shown that derivatives of benzotriazole, including this compound, exhibit significant antibacterial properties. For instance, novel oxazolidinone derivatives containing benzotriazole moieties have been evaluated against resistant strains of bacteria, demonstrating potent activity comparable to established antibiotics like linezolid .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 0.25 - 0.125 | Methicillin-resistant Staphylococcus aureus |

| Oxazolidinone derivative | 0.5 | Vancomycin-resistant Enterococcus |

Anticancer Potential

The benzotriazole scaffold has been extensively studied for its antiproliferative effects against various cancer cell lines. A review highlighted that benzotriazole derivatives can inhibit cancer cell growth through multiple mechanisms, including interference with nucleic acid synthesis and modulation of signaling pathways .

Table 2: Anticancer Activity of Benzotriazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 |

| Benzimidazole derivative | A549 (lung cancer) | 3.2 |

Analytical Chemistry

This compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Its unique chemical properties facilitate effective separation processes.

Separation Techniques

A study demonstrated the application of reverse phase HPLC using an acetonitrile-water-phosphoric acid mobile phase for analyzing this compound . The method is scalable and suitable for preparative separations in pharmacokinetics.

Table 3: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (70:30:0.5) |

| Detection Method | UV/Vis at 254 nm |

Material Science

In material science, benzotriazoles, including this compound, are employed as corrosion inhibitors in various industrial applications. They help protect metals from oxidation and degradation.

Corrosion Inhibition

The compound has been evaluated for its effectiveness in preventing corrosion in industrial water treatment systems . Its application extends to automotive care products and cleaning agents.

Table 4: Corrosion Inhibition Performance

| Application | Inhibitor Concentration (%) | Corrosion Rate Reduction (%) |

|---|---|---|

| Automotive lubricants | 0.5 | 85 |

| Industrial cleaning agents | 1.0 | 90 |

Case Study 1: Antibacterial Efficacy

A study conducted by Asati et al. synthesized a series of oxazolidinones incorporating benzotriazole derivatives that showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The introduction of specific substituents on the benzotriazole ring was found to significantly improve efficacy.

Case Study 2: Anticancer Research

Research published in the journal Advanced Drug Delivery Reviews outlined the development of benzotriazole-based compounds as potential anticancer agents, demonstrating their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-1H-benzotriazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzotriazole ring can interact with enzymes and receptors through π-π stacking and hydrogen bonding. These interactions can modulate the activity of biological targets, leading to various effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The benzotriazole core differentiates this compound from analogs like benzimidazoles and indazoles :

- Benzotriazole : Three nitrogen atoms (positions 1, 2, and 3).

- Benzimidazole : Two nitrogen atoms (positions 1 and 3).

- Indazole : Two nitrogen atoms (positions 1 and 2 in a six-membered benzene fused to a five-membered ring).

These structural variations affect aromaticity, hydrogen-bonding capacity, and interaction with biological targets .

Substituent Effects

Key comparisons with substituted analogs:

Key Observations :

- Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity at C4, facilitating nucleophilic substitution reactions.

- Solubility : Carboxylic acid substituents (e.g., in 5-chloro-benzimidazole derivatives) improve water solubility compared to nitro/chloro-substituted benzotriazoles .

- Biological Activity : Indazoles with nitro/fluoro substituents (e.g., 6-chloro-4-fluoro-1H-indazole) are prioritized in kinase inhibitor development due to enhanced binding affinity .

Biological Activity

6-Chloro-4-nitro-1H-benzotriazole (CAS No. 13091-80-0) is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.

Overview of Benzotriazoles

Benzotriazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of various substituents on the benzotriazole ring can significantly influence the biological efficacy of these compounds .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating the antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in several cancer cell lines. Notably, it demonstrated selective cytotoxicity against tumor cells while showing reduced toxicity towards normal cells. The IC50 values varied significantly depending on the type of cell line tested:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 22 - 26 |

| Hek-293 (normal) | 31 - 41 |

| MCF-7 (breast cancer) | < 20 |

This selectivity suggests potential for therapeutic applications in cancer treatment .

The mechanism underlying the biological activity of this compound appears to involve inhibition of specific enzymes and pathways crucial for cell survival and proliferation. For instance, studies have indicated that derivatives of benzotriazoles can inhibit helicase activity in viruses such as Hepatitis C Virus (HCV), suggesting a potential role in antiviral therapies .

4. QSAR Modeling and Toxicological Predictions

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity and toxicity profiles of benzotriazoles, including this compound. These models utilize molecular descriptors to estimate endpoints such as aquatic toxicity and endocrine disruption potential. For example, predictions indicate a moderate risk profile for aquatic organisms based on structure-related toxicity assessments .

Case Study 1: Antibacterial Efficacy

In a comparative study of various benzotriazole derivatives, this compound was found to be among the most effective against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

A series of experiments conducted on different cancer cell lines highlighted the anticancer properties of this compound. The compound's ability to induce apoptosis in cancer cells was noted, with further investigations required to elucidate the underlying pathways involved in this process .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-4-nitro-1H-benzotriazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted benzene precursors with nitrating and chlorinating agents. For example:

- Step 1: Nitration of 1H-benzotriazole derivatives using mixed acids (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group .

- Step 2: Chlorination via electrophilic substitution using Cl₂ or SOCl₂ under reflux conditions (70–80°C) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Optimization Tips:

- Monitor reaction progress via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane 1:1) .

- Adjust stoichiometry of nitrating agents to minimize byproducts (e.g., dinitro derivatives) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) with SHELX programs for refinement . Key metrics: R-factor < 0.05, bond angles within ±2° of ideal values .

- Spectroscopy:

- ¹H/¹³C NMR: Aromatic protons appear at δ 7.5–8.2 ppm; nitro groups deshield adjacent carbons (δ 140–150 ppm) .

- IR: NO₂ asymmetric stretch at ~1520 cm⁻¹; C-Cl stretch at ~690 cm⁻¹ .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 227.5 (calculated for C₆H₃ClN₄O₂) .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing meta-director, while chloro is a weakly deactivating ortho/para-director. This impacts:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Nitro groups reduce electron density, slowing oxidative addition .

- Contradiction Alert: Some studies report unexpected regioselectivity due to steric hindrance from the nitro group. Validate with DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. How can contradictory spectroscopic data be resolved during structure elucidation?

Methodological Answer:

- Scenario: Discrepancy between predicted and observed ¹H NMR splitting patterns.

- Resolution Steps:

Q. What strategies enhance the compound’s stability in biological assays?

Methodological Answer:

Q. How can computational models predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with PDB structures (e.g., PARP-1 enzyme). Key parameters:

- Grid box centered on active site (coordinates x=15.2, y=22.8, z=18.4) .

- Binding energy < -7 kcal/mol suggests strong inhibition .

- MD Simulations: GROMACS with CHARMM36 force field (50 ns trajectory) to assess complex stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.